6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride

Metabolic Stability ADME Bioisostere

6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride (CAS 128573-76-2; MFCD27956882; C₇H₁₄ClNO; MW 163.65) is a saturated bridged bicyclic amino alcohol hydrochloride salt. The compound features a rigid 2-azabicyclo[2.2.2]octane scaffold with a hydroxyl substituent at the 6-position, forming a compact, sp³-rich three-dimensional framework.

Molecular Formula C7H14ClNO
Molecular Weight 163.64
CAS No. 128573-76-2
Cat. No. B3096511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride
CAS128573-76-2
Molecular FormulaC7H14ClNO
Molecular Weight163.64
Structural Identifiers
SMILESC1CC2C(CC1CN2)O.Cl
InChIInChI=1S/C7H13NO.ClH/c9-7-3-5-1-2-6(7)8-4-5;/h5-9H,1-4H2;1H
InChIKeyXNHWVUUTMPQGLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride (CAS 128573-76-2) Procurement and Structural Baseline


6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride (CAS 128573-76-2; MFCD27956882; C₇H₁₄ClNO; MW 163.65) is a saturated bridged bicyclic amino alcohol hydrochloride salt . The compound features a rigid 2-azabicyclo[2.2.2]octane scaffold with a hydroxyl substituent at the 6-position, forming a compact, sp³-rich three-dimensional framework [1]. This scaffold class has been widely employed in medicinal chemistry as conformationally constrained building blocks for receptor ligand design, including muscarinic acetylcholine receptor modulators, γ-secretase inhibitors, and integrin antagonists [2]. The hydrochloride salt form enhances aqueous solubility and handling stability for laboratory applications .

Why Generic Azabicyclo Scaffold Substitution Is Not Equivalent to 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride


Generic substitution with alternative bridged bicyclic amines or simpler piperidine-based scaffolds fails to preserve the precise combination of steric, electronic, and metabolic properties conferred by the 6-hydroxy-2-azabicyclo[2.2.2]octane framework. The rigid [2.2.2] bicyclic system locks the basic nitrogen and the 6-hydroxyl group into a fixed three-dimensional orientation, which directly influences receptor binding geometry, hydrogen-bonding interactions, and metabolic soft-spot accessibility [1]. Substituting this scaffold with a more flexible monocyclic amine (e.g., piperidine) introduces conformational entropy that alters binding mode and may reduce target engagement selectivity [1]. Furthermore, comparative studies on bridged bicyclic systems demonstrate that the sp³-rich [2.2.2] framework confers superior metabolic stability in liver microsomes relative to flat aromatic systems (e.g., benzene rings) and even certain other bicyclic scaffolds, due to altered cytochrome P450 oxidation susceptibility [2][3]. These scaffold-dependent properties mean that procurement decisions based solely on nominal functional group similarity (e.g., 'any bicyclic amine with a hydroxyl') risk introducing uncharacterized changes in pharmacokinetic profile and target selectivity, undermining the reproducibility of structure-activity relationship (SAR) studies and lead optimization campaigns.

Quantitative Differentiation Evidence for 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride Procurement


Metabolic Stability Enhancement: Azabicyclo[2.2.2]octane Scaffold vs. Benzene Ring Bioisosteres

Although direct metabolic stability data for the specific 6-hydroxy-2-azabicyclo[2.2.2]octane hydrochloride compound is not publicly available, class-level evidence from matched-pair studies demonstrates that the bicyclo[2.2.2]octane scaffold confers significantly enhanced metabolic stability compared to monosubstituted benzene ring counterparts. In a systematic study by Bristol Myers Squibb, the bicyclo[2.2.2]octane (BCO) system, which shares the identical [2.2.2] bridged core architecture with 6-hydroxy-2-azabicyclo[2.2.2]octane, exhibited substantially prolonged half-lives in both mouse and human liver microsomes relative to a phenyl analog [1][2]. This class-level inference supports the scaffold's superior resistance to oxidative metabolism.

Metabolic Stability ADME Bioisostere Liver Microsomes

Cell Membrane Permeability Advantage: Azabicyclo[2.2.2]octane Scaffold vs. Benzene Ring Bioisosteres

Class-level matched-pair studies reveal that bicyclo[2.2.2]octane-containing analogs exhibit enhanced passive membrane permeability compared to their monosubstituted benzene counterparts. In a comparative ADME profiling study, the bicyclo[2.2.2]hexane (BCHex) scaffold, which shares the [2.2.2] bridged architecture with the target compound, demonstrated permeability values 1.4–1.8 times higher than the benzene-containing analog [1][2]. This permeability advantage is attributed to the three-dimensional saturated nature of the bicyclic scaffold, which reduces π-π stacking interactions with membrane lipids while maintaining favorable lipophilicity.

Membrane Permeability ADME PAMPA Cell Permeability

Aqueous Solubility Enhancement: Azabicyclo[2.2.2]octane Scaffold vs. Benzene Ring Bioisosteres

Replacing a planar aromatic ring with a three-dimensional bridged bicyclic scaffold significantly improves aqueous solubility. Comparative solubility measurements demonstrate that the bicyclo[2.2.2]octane (BCO) class, which shares the core architecture of 6-hydroxy-2-azabicyclo[2.2.2]octane, exhibits approximately 6-fold higher aqueous solubility than its monosubstituted benzene counterpart [1][2]. This enhancement is driven by reduced crystal lattice packing efficiency and decreased π-stacking interactions in the solid state, facilitating solvation.

Aqueous Solubility Physicochemical Properties Formulation

Receptor Binding Affinity Modulation: Azabicyclo[2.2.2]octane Rigidity vs. Flexible Amine Scaffolds

The conformational rigidity conferred by the 2-azabicyclo[2.2.2]octane scaffold can profoundly influence receptor binding affinity compared to flexible amine analogs. In a systematic study of muscarinic acetylcholine receptor (mAChR) antagonists, introducing a rigid azabicyclo[2.2.2]octan-1-ium group increased binding affinity by up to 250-fold compared to more flexible parental compounds [1]. This affinity boost is attributed to the pre-organization of the basic nitrogen in an optimal geometry for salt-bridge formation with conserved aspartate residues (e.g., D3.32) in the receptor binding pocket, reducing the entropic penalty of binding.

Binding Affinity Conformational Restriction Muscarinic Receptor SAR

Recommended Application Scenarios for 6-Hydroxy-2-azabicyclo[2.2.2]octane hydrochloride in Research and Development


CNS Drug Discovery: Brain-Penetrant γ-Secretase Modulator Development

Based on the demonstrated application of 2-azabicyclo[2.2.2]octane sulfonamides as brain-penetrant presenilin-1 selective γ-secretase inhibitors [1], the 6-hydroxy-2-azabicyclo[2.2.2]octane scaffold is well-suited for CNS drug discovery programs targeting neurodegenerative diseases. The scaffold's three-dimensional geometry and favorable membrane permeability profile support blood-brain barrier penetration, a critical requirement for CNS therapeutics. Researchers can leverage this core to design novel analogs with improved metabolic stability compared to flat aromatic systems, as supported by the class-level ADME evidence [2].

Muscarinic Acetylcholine Receptor (mAChR) Ligand Optimization

The rigid 2-azabicyclo[2.2.2]octane scaffold has been shown to enhance binding affinity at muscarinic acetylcholine receptors by up to 250-fold compared to flexible analogs, through optimal pre-organization of the basic nitrogen for conserved salt-bridge interactions [1]. The 6-hydroxy-2-azabicyclo[2.2.2]octane hydrochloride provides a functionalized entry point for installing diverse pharmacophores while retaining the affinity-boosting conformational constraint. This makes the compound a strategic building block for mAChR-targeted programs in neurological and psychiatric disorders.

Bioisosteric Replacement of Phenyl Rings in Lead Optimization

As a sp³-rich three-dimensional saturated scaffold, 6-hydroxy-2-azabicyclo[2.2.2]octane serves as an effective bioisostere for monosubstituted benzene rings in lead optimization campaigns. Quantitative evidence demonstrates that bicyclo[2.2.2]octane-containing analogs exhibit 5–14-fold improved metabolic stability, 1.4–1.8-fold higher membrane permeability, and 6-fold greater aqueous solubility compared to phenyl counterparts [1][2]. Procurement of this scaffold enables medicinal chemists to systematically replace problematic aromatic rings while maintaining or improving target engagement and overall drug-like properties.

Compact Module for Physicochemical and PK Property Tuning

Bridged bicyclic amino alcohols, including the 2-azabicyclo[2.2.2]octane class, have been identified as compact modules for fine-tuning physicochemical and pharmacokinetic properties in drug discovery [1]. The 6-hydroxy-2-azabicyclo[2.2.2]octane hydrochloride offers a rigid, three-dimensional amine-alcohol motif that can modulate lipophilicity, hydrogen-bonding capacity, and metabolic soft-spot accessibility. This scaffold is particularly valuable when optimizing compounds with suboptimal clearance profiles or poor solubility, where replacement of flexible linkers or flat aromatic rings is desired.

Technical Documentation Hub

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